1,4-Butanediol-d10

Cat. No.:

B1271918

CAS No.:

71760-76-4

M. Wt:

100.18 g/mol

InChI Key:

WERYXYBDKMZEQL-MBXGXEIXSA-N

Attention:

For research use only. Not for human or veterinary use.

Description

1,4-Butanediol-d10 is a useful research compound. Its molecular formula is C4H10O2 and its molecular weight is 100.18 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model

Properties

IUPAC Name |

1,1,2,2,3,3,4,4-octadeuterio-1,4-dideuteriooxybutane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2/c5-3-1-2-4-6/h5-6H,1-4H2/i1D2,2D2,3D2,4D2,5D,6D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WERYXYBDKMZEQL-MBXGXEIXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCO)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])C([2H])([2H])O[2H])C([2H])([2H])O[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369260 |

Source

|

| Record name | 1,4-Butanediol-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71760-76-4 |

Source

|

| Record name | 1,4-Butanediol-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Butanediol-d10 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 1,4-Butanediol-d10 (d8)

Isotopic Profiling, Synthesis, and Bioanalytical Applications

Executive Summary

This technical guide provides a comprehensive analysis of deuterated 1,4-butanediol, specifically focusing on the 1,4-Butanediol-d8 (HO(CD₂)₄OH) isotopologue, often colloquially referred to as "d10" in theoretical contexts. While the fully deuterated 1,4-Butanediol-d10 (DO(CD₂)₄OD) exists, the rapid exchange of hydroxyl deuteriums with protic solvents renders the d8 form the stable analytical standard.

This molecule serves as the "gold standard" Internal Standard (IS) for the quantification of 1,4-butanediol (1,4-BD) and Gamma-Hydroxybutyrate (GHB) in forensic and clinical toxicology. Its utility relies on its resistance to in-source conversion and its distinct mass shift (+8 Da), which eliminates cross-talk with endogenous GHB levels.

Part 1: Physicochemical Profile[1][2]

The substitution of hydrogen with deuterium (

Table 1: Comparative Properties

| Property | 1,4-Butanediol (Unlabeled) | 1,4-Butanediol-d8 (Analytical Standard) |

| CAS Number | 110-63-4 | 74829-49-5 |

| Formula | ||

| Molecular Weight | 90.12 g/mol | 98.17 g/mol (+8 Da shift) |

| Appearance | Colorless, viscous liquid | Colorless, viscous liquid |

| Boiling Point | 235 °C | ~233–235 °C |

| Solubility | Miscible in | Miscible in |

| Hygroscopicity | High (Absorbs moisture) | High (Critical for storage) |

| Isotopic Purity | N/A | Typically ≥ 98 atom % D |

Technical Note on Nomenclature (d10 vs. d8): A fully deuterated molecule would be

(d10). However, hydroxyl protons () are "exchangeable." Upon exposure to atmospheric moisture or dissolution in LC-MS mobile phases (Water/Methanol), the -OD groups rapidly exchange with -OH. Therefore, for all analytical and biological purposes, the molecule behaves as 1,4-Butanediol-d8 .

Part 2: Synthesis & Isotopic Enrichment

The synthesis of high-purity 1,4-Butanediol-d8 requires the reduction of a fully deuterated precursor. The industry-standard method involves the reduction of Succinic Anhydride-d4 using Lithium Aluminum Deuteride (LAD) .

Synthesis Protocol (Lab Scale)

-

Precursor: Succinic Anhydride-d4 (

). -

Reducing Agent: Lithium Aluminum Deuteride (

) in anhydrous THF. -

Reaction: The hydride transfer from

reduces the carbonyl carbons. -

Quenching: Careful addition of

or dilute acid releases the diol.

DOT Diagram: Synthesis Pathway

Caption: Reduction of Succinic Anhydride-d4 yields the stable d8-backbone diol.

Part 3: Analytical Applications (LC-MS/MS)

The primary application of 1,4-Butanediol-d8 is as an Internal Standard (IS) for forensic toxicology. 1,4-BD is a precursor to GHB, and distinguishing exogenous intake from endogenous GHB requires precise quantification.

Protocol: Quantification in Biological Matrices

-

Matrix: Urine, Whole Blood, or Plasma.

-

Sample Prep: Protein Precipitation (PPT).

-

Aliquot 100 µL sample.

-

Add 10 µL 1,4-Butanediol-d8 IS (100 µg/mL in Methanol).

-

Add 400 µL cold Acetonitrile (ACN) to precipitate proteins.

-

Vortex (30s) and Centrifuge (10,000 x g, 5 min).

-

Transfer supernatant to autosampler vial.

-

LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 100mm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.[1]

-

B: 0.1% Formic Acid in Methanol.

-

-

Gradient: 5% B to 95% B over 4 minutes.

-

Detection: Electrospray Ionization (ESI) Positive Mode.

MRM Transitions (Mass Shift Verification)

| Analyte | Precursor Ion ( | Product Ion (Quant) | Product Ion (Qual) | Collision Energy |

| 1,4-BD | 91.1 | 73.1 | 55.1 | 10-15 eV |

| 1,4-BD-d8 | 99.1 | 81.1 | 61.1 | 10-15 eV |

Self-Validating Logic: The +8 Da shift (91

99) confirms the presence of 8 deuteriums on the carbon backbone. The product ion shift (7381) confirms the backbone stability during fragmentation (loss of ).

DOT Diagram: Analytical Workflow

Caption: Step-by-step workflow for isotope dilution mass spectrometry.

Part 4: Metabolic Fate & Pharmacokinetics[1][10]

Understanding the metabolism of 1,4-BD is critical because it is a prodrug for GHB. The deuterated standard allows researchers to trace this conversion with high specificity, leveraging the Kinetic Isotope Effect to potentially slow the oxidation rate.

The Pathway

-

Oxidation 1: 1,4-Butanediol is oxidized by Alcohol Dehydrogenase (ADH) to

-hydroxybutyraldehyde. -

Oxidation 2: The aldehyde is rapidly oxidized by Aldehyde Dehydrogenase (ALDH) to

-hydroxybutyrate (GHB).

Inhibitor Note:Fomepizole (4-methylpyrazole) inhibits ADH, blocking the conversion of 1,4-BD to GHB.[2] This is used clinically to treat 1,4-BD toxicity.[3]

DOT Diagram: Metabolic Pathway

Caption: Bio-activation of 1,4-BD to GHB via ADH/ALDH enzymes.

Part 5: Regulatory & Safety Considerations

Regulatory Status

-

USA: 1,4-Butanediol is a List I Chemical . While not a Schedule I drug itself, it is treated as a Controlled Substance Analogue if intended for human consumption (Federal Analogue Act).

-

Deuterated Standards: Generally exempt from scheduling when used strictly for "Scientific Research," but suppliers (e.g., Sigma, Cayman) require End-User Statements to ensure non-human use.

Handling & Stability

-

Hygroscopicity: 1,4-BD-d8 is extremely hygroscopic. Absorption of atmospheric water dilutes the standard concentration, leading to quantification errors.

-

Storage: Store at room temperature or 4°C in a desiccator.

-

Stability: The C-D bonds are stable. The molecule does not degrade spontaneously but should be re-verified annually for concentration accuracy.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8064, 1,4-Butanediol.

-

[Link]

-

-

Sigma-Aldrich. Product Specification: 1,4-Butanediol-d8 (CAS 74829-49-5).

- Cayman Chemical.

-

Journal of Analytical Toxicology. "Simultaneous Quantification of GHB, GBL, and 1,4-Butanediol in Beverages Using UHPLC-MS/MS." (2020).

-

[Link]

-

-

Clinical Pharmacology & Therapeutics. "Butanediol Conversion to Gamma-Hydroxybutyrate Markedly Reduced by the Alcohol Dehydrogenase Blocker Fomepizole." (2018).

-

[Link]

-

Sources

An In-Depth Technical Guide to 1,4-Butanediol-d10: Properties, Synthesis, and Application in Quantitative Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Isotopic Labeling in Advancing Research

In the landscape of modern analytical and pharmaceutical sciences, stable isotope-labeled compounds are indispensable tools. 1,4-Butanediol-d10, a deuterated analog of 1,4-butanediol, exemplifies the utility of such molecules. By replacing all ten hydrogen atoms with deuterium, a stable, non-radioactive isotope, this compound serves as a high-fidelity internal standard for mass spectrometry-based quantification. Its near-identical chemical and physical properties to the unlabeled analyte, coupled with a distinct mass difference, allow for precise correction of matrix effects and variations in instrument response. This guide provides a comprehensive overview of the physical characteristics, synthesis, and critical applications of this compound, with a particular focus on its role in drug development and bioanalysis.

Physicochemical Characteristics of this compound

The substitution of hydrogen with deuterium in this compound results in a molecule with a higher molecular weight and slight alterations in its physical properties compared to its non-deuterated counterpart. These properties are crucial for its application and handling.

| Property | This compound | 1,4-Butanediol (for comparison) |

| Molecular Formula | C₄D₁₀O₂ | C₄H₁₀O₂ |

| Molecular Weight | 100.18 g/mol | 90.12 g/mol |

| Appearance | Colorless, viscous liquid | Colorless, viscous liquid |

| Density | 1.12 g/mL | 1.017 g/cm³ at 20 °C[1] |

| Boiling Point | 230 °C | 230 °C[2] |

| Melting Point | 16 °C | 20.1 °C[2] |

| Refractive Index | 1.4418 | 1.445 |

| Viscosity | Not specified, expected to be slightly higher than 1,4-Butanediol | 83.2 mm²/s at 20 °C[1] |

| Vapor Pressure | Not specified, expected to be slightly lower than 1,4-Butanediol | <0.1 hPa at 20 °C[2] |

| Solubility | Miscible with water; soluble in methanol, ethanol, and acetone | Miscible with water; soluble in alcohols, ketones, and esters; less soluble in diethyl ether; immiscible with aliphatic and aromatic hydrocarbons[3] |

| Isotopic Purity | Typically ≥98 atom % D | Not applicable |

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is not as commonly detailed as its non-deuterated analog. However, a logical and efficient approach involves the catalytic hydrogenation of a suitable precursor using deuterium gas (D₂). This method leverages established industrial processes for 1,4-butanediol production.

A plausible and widely applicable synthetic route is the deuteration of 1,4-butynediol. This process is analogous to the final step of the Reppe process, a common industrial method for producing 1,4-butanediol.[4]

Reaction Scheme:

Sources

Introduction: The Significance of Stable Isotope Labeling in Scientific Research

An In-Depth Technical Guide to 1,4-Butanediol-d10: Molecular Properties and Analytical Applications

This guide focuses on this compound, a deuterated form of 1,4-Butanediol. By replacing all ten hydrogen atoms with deuterium, a mass shift of +10 is achieved, creating an ideal internal standard for mass spectrometry-based quantification. This document provides a comprehensive overview of its core physicochemical properties and demonstrates its application as a critical tool for researchers, scientists, and drug development professionals.

Core Physicochemical Properties of this compound

1,4-Butanediol is an organic compound, specifically a primary alcohol, with the formula HOCH₂CH₂CH₂CH₂OH[1][2][3]. It is a colorless, viscous liquid used industrially as a solvent and in the manufacturing of plastics, elastic fibers, and polyurethanes[1][3][4][5][6]. The deuterated isotopologue, this compound, retains these fundamental chemical properties but is distinguished by its increased mass.

Molecular Formula and Structure

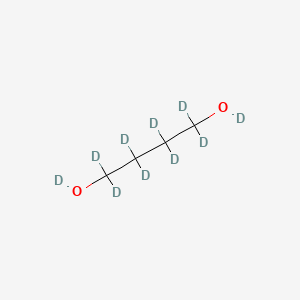

The molecular formula for standard 1,4-Butanediol is C₄H₁₀O₂[2][3][6][7][8][9]. In this compound, the ten hydrogen atoms are substituted with deuterium atoms. Therefore, its molecular formula is C₄D₁₀O₂. The linear formula is often represented as DOCD₂(CD₂)₂CD₂OD to explicitly show the deuterated positions[10].

Caption: Molecular structure of this compound (C₄D₁₀O₂).

Molecular Weight Calculation

The molecular weight is calculated by summing the atomic masses of its constituent atoms. The key difference arises from the mass of deuterium (~2.014 amu) compared to protium (~1.008 amu).

-

Carbon (C): 4 atoms × 12.011 amu = 48.044 amu

-

Oxygen (O): 2 atoms × 15.999 amu = 31.998 amu

-

Deuterium (D): 10 atoms × 2.014 amu = 20.140 amu

-

Total Molecular Weight: 48.044 + 31.998 + 20.140 = 100.182 g/mol

This calculated value aligns with the molecular weight provided by commercial suppliers[10].

Data Summary Table

The following table summarizes and compares the key quantitative data for 1,4-Butanediol and its deuterated analog.

| Property | 1,4-Butanediol | This compound | Data Source(s) |

| Molecular Formula | C₄H₁₀O₂ | C₄D₁₀O₂ | [2][3][7][10] |

| Molecular Weight | 90.12 g/mol | 100.18 g/mol | [7][8][10] |

| CAS Number | 110-63-4 | 71760-76-4 | [7][8][10][11] |

| Isotopic Purity | Not Applicable | Typically ≥98 atom % D | [10] |

| Boiling Point | ~228-230 °C | ~230 °C | [7][10] |

| Density | ~1.017 g/mL at 20 °C | ~1.128 g/mL at 25 °C | [3][10] |

The Role of this compound as an Internal Standard

In quantitative analysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is essential for correcting analytical variability. An ideal IS should behave identically to the analyte of interest (the "light" compound) during sample extraction, chromatography, and ionization, but be distinguishable by the mass spectrometer.

Causality Behind Using a SIL-IS:

-

Co-elution: this compound is chemically identical to the native compound, ensuring it elutes at the same chromatographic retention time. This is critical for accurate quantification, especially in complex matrices where chromatographic shifts can occur.

-

Ionization Efficiency: Both the analyte and the SIL-IS exhibit nearly identical ionization efficiencies in the mass spectrometer's source. This means that any suppression or enhancement of the signal caused by the sample matrix will affect both compounds equally, allowing the ratio between them to remain constant and accurate.

-

Extraction Recovery: During sample preparation steps (e.g., liquid-liquid extraction, solid-phase extraction), any loss of the analyte will be mirrored by a proportional loss of the SIL-IS. By spiking the standard in at the beginning of the workflow, it accurately accounts for recovery variability.

Caption: The principle of using a Stable Isotope Labeled Internal Standard.

Experimental Protocol: Quantification of 1,4-Butanediol in Human Plasma

This protocol provides a self-validating methodology for the accurate quantification of 1,4-Butanediol in a biological matrix using this compound as an internal standard.

1. Preparation of Stock and Working Solutions:

-

Analyte Stock (1 mg/mL): Accurately weigh 10 mg of 1,4-Butanediol and dissolve in 10 mL of methanol.

-

IS Stock (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

-

IS Working Solution (100 ng/mL): Serially dilute the IS stock solution in methanol. This solution will be used to spike all samples.

-

Calibration Standards: Serially dilute the analyte stock solution to prepare a series of calibration standards in blank, analyte-free human plasma. Typical concentration ranges might be 1-1000 ng/mL.

2. Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of each calibration standard, quality control (QC) sample, and unknown plasma sample into separate 1.5 mL microcentrifuge tubes.

-

Add 20 µL of the IS Working Solution (100 ng/mL) to every tube except for the blank matrix control. Vortex briefly.

-

Add 400 µL of ice-cold acetonitrile to each tube to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Instrument Parameters (Illustrative):

-

LC System: Standard HPLC or UHPLC system.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient to ensure separation from matrix components.

-

Mass Spectrometer: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Ionization: Electrospray Ionization (ESI), positive mode.

-

MRM Transitions:

- 1,4-Butanediol: Q1: m/z 91.1 → Q3: m/z 73.1 (Quantifier)

- This compound: Q1: m/z 101.2 → Q3: m/z 81.1 (Internal Standard) (Note: Specific m/z values correspond to the protonated molecule [M+H]⁺ and a characteristic fragment ion, and should be optimized experimentally).

4. Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard transitions.

-

Calculate the peak area ratio (Analyte Area / IS Area) for each sample.

-

Generate a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards. Apply a linear regression with 1/x² weighting.

-

Determine the concentration of the unknown samples by interpolating their peak area ratios from the calibration curve.

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. 1,4-Butanediol(BDO) CAS 110-63-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. 1,4-Butanediol - Wikipedia [en.wikipedia.org]

- 4. talentchemicals.com [talentchemicals.com]

- 5. 1,4-Butanediol: uses and Chemical property_Chemicalbook [chemicalbook.com]

- 6. chemcess.com [chemcess.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. 1,4-Butanediol | HO(CH2)4OH | CID 8064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CAS 110-63-4: 1,4-Butanediol | CymitQuimica [cymitquimica.com]

- 10. This compound D 98atom 71760-76-4 [sigmaaldrich.com]

- 11. 1,4-Butanediol | CAS#:110-63-4 | Chemsrc [chemsrc.com]

Strategic Sourcing & Technical Validation of 1,4-Butanediol-d10 (CAS 71760-76-4)

[1]

Executive Summary

1,4-Butanediol-d10 (1,4-BD-d10) is the fully deuterated isotopologue of 1,4-butanediol, a critical reagent used primarily as an internal standard for the quantification of Gamma-Hydroxybutyrate (GHB) and its precursors in forensic toxicology and metabolic tracer studies.[1]

Unlike partially deuterated analogs (e.g., d4 or d6), 1,4-BD-d10 offers a mass shift of +10 Da, placing its signal far beyond the natural isotopic envelope of the native analyte.[1] This maximizes signal-to-noise ratios in LC-MS/MS and GC-MS assays, particularly in complex biological matrices (blood, urine) where interference is common.[1][2]

However, sourcing this material presents a dual challenge:

-

Regulatory Ambiguity: As a direct precursor to GHB (a Schedule I substance in the US), 1,4-BD is tightly regulated.[1] While isotopologues are chemically distinct, they often fall under "Controlled Substance Analogue" enforcement, requiring strict chain-of-custody and licensing.[1]

-

Isotopic Purity: Incomplete deuteration (presence of d8 or d9 isotopologues) can compromise quantitative accuracy.[2]

This guide provides a validated pathway for sourcing, verifying, and handling 1,4-BD-d10.

Technical Rationale: Why d10?

In quantitative mass spectrometry, the choice of internal standard (IS) dictates the robustness of the assay.[2]

| Feature | 1,4-BD-d4 | 1,4-BD-d10 | Impact on Data Quality |

| Mass Shift | +4 Da | +10 Da | Critical. Native 1,4-BD has naturally occurring isotopes (M+1, M+2).[1] A +4 shift can still suffer from "cross-talk" if the native concentration is extremely high.[2] A +10 shift is effectively silent in the native channel.[2] |

| Proton Exchange | Labile protons may exchange | Backbone Stability | The 8 deuterium atoms on the carbon backbone are non-exchangeable.[2] Only the 2 hydroxyl deuteriums exchange with solvent, resulting in a stable M+8 species in protic solvents, which is still superior to d4.[1] |

| Retention Time | Slight shift | Noticeable shift | Deuterium affects chromatographic retention (usually eluting slightly earlier on reverse-phase).[2][3] D10 separates more distinctly, which must be accounted for in window settings.[1] |

Commercial Supply Landscape

The following suppliers have been verified to list This compound (CAS 71760-76-4) . Note that "Inquire" status is common due to the controlled nature of the parent compound.

Verified Suppliers Table

| Supplier | Product Code | Enrichment | Purity (Chemical) | Packaging | Notes |

| Sigma-Aldrich (Merck) | Login Required | 98 atom % D | ≥99% | Glass Bottle | Primary global source.[1][2][3] Strict regulatory checks (DEA/End-user statement) required.[2] |

| CDN Isotopes | D-0565 | 98 atom % D | ≥98% | Lecture Bottle / Ampoule | Canadian supplier.[2] Excellent for bulk custom orders. Often stocks 0.1g - 1g sizes.[2] |

| Biosynth | WCA76076 | 98 atom % D | ≥98% | Vial | Good alternative for European distribution.[2] |

| HPC Standards | 681562 | 98 atom % D | Research Grade | Vial (100mg) | German supplier specializing in analytical standards.[2][3] |

| Cambridge Isotope Labs | Custom/Inquire | Verify | Verify | Verify | Catalog lists d4 (DLM-181).[2][3][4][5] d10 is often a "non-catalog" item requiring custom synthesis inquiry. |

Critical Procurement Note: Do not confuse This compound with 1,4-Butanediol-d4 (CAS 38274-25-8), which is cheaper but less effective for high-sensitivity forensic work.[1] Always verify the CAS: 71760-76-4 .[1][2][6]

Regulatory & Compliance "Minefield"

Even if you are purchasing "research grade" isotopes, you must treat 1,4-BD-d10 as a controlled substance precursor.[1]

-

United States: 1,4-Butanediol is a List I Chemical .[1][3] While the DEA specific listing refers to the CAS 110-63-4, the Federal Analogue Act can treat isotopologues as functionally equivalent if intended for human consumption.[1] Suppliers like Sigma will require an End User Statement declaring it is for "Research/Forensic Use Only" and not for human use.[2]

-

Europe: Regulations vary by country, but 1,4-BD is generally monitored under "Drug Precursor" laws (Category 2 or 3 depending on jurisdiction).[1]

-

Storage: Secure storage (locked cabinet) is mandatory in many labs to prevent diversion.[2][3]

Verification & Quality Assurance Protocol

Trusting the Certificate of Analysis (CoA) is insufficient for regulated bioanalysis.[2] You must validate the material upon receipt.[2]

Step-by-Step Verification Workflow

-

Visual Inspection:

-

1,4-BD-d10 is hygroscopic.[1] If the liquid appears cloudy or has crystals (melting point ~16-20°C), gently warm to 30°C to homogenize. Do not open cold bottles to prevent condensation.

-

-

Isotopic Purity Check (GC-MS):

-

Method: Derivatize with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to form the di-TMS derivative.[1][2][3] This improves volatility and peak shape.[2]

-

Acceptance Criteria: The abundance of the M-1 (d9) and M-2 (d8) ions should be <1% relative to the molecular ion.[2] Significant d8 presence indicates poor synthesis efficiency (H/D exchange failure).[2]

-

-

Chemical Identity (H-NMR):

-

Solvent: CDCl3 or D2O.[2]

-

Expectation: A "clean" spectrum.

-

Ideal: No signals in the aliphatic region (1.0 - 4.0 ppm).[2] The carbon backbone protons should be entirely silent.[2]

-

Hydroxyls: If run in CDCl3, you may see a broad singlet for the -OH groups, but these are often exchanged if D2O is used.[1]

-

Impurities: Watch for signals at ~2.5 ppm (Succinic acid precursors) or ~3.7 ppm (THF degradation products).[2]

-

-

Visualization: QC Decision Tree

Caption: Operational workflow for verifying the identity and isotopic purity of incoming this compound raw material.

Handling & Storage

-

Hygroscopicity: 1,4-BD is extremely hygroscopic.[1][3] Absorption of atmospheric water does not degrade the molecule chemically but will alter the effective concentration (w/w), leading to quantitation errors.[2]

-

Protocol:

-

Store in a desiccator at room temperature (20-25°C).

-

If precise weighing is required, equilibrate the bottle to room temperature before opening.

-

For long-term standards, prepare a stock solution in Methanol (MeOH) or Acetonitrile (ACN) immediately upon opening the ampoule.[2]

-

References

-

Sigma-Aldrich (Merck). Product Specification: this compound (CAS 71760-76-4).[1][2] Retrieved from [2]

-

CDN Isotopes. Product Data Sheet: this compound (D-0565).[1][2][3] Retrieved from [2]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 329758629 (this compound).[2] Retrieved from [2]

-

Biosynth. Product Detail: this compound (WCA76076).[2][3][7] Retrieved from [2]

-

US Drug Enforcement Administration (DEA). List of Scheduled Chemicals (List I and II).[2][3] Retrieved from [2]

Technical Monograph: 1,4-Butanediol-d10 (CAS 71760-76-4)

Advanced Applications in Pharmacokinetics, Metabolic Tracing, and Spectroscopic Standardization

Executive Summary

1,4-Butanediol-d10 (1,4-BD-d10) is the fully deuterated isotopologue of 1,4-butanediol.[1] Characterized by the substitution of all ten protium (

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Core Identifiers

| Parameter | Detail |

| Chemical Name | This compound |

| CAS Registry Number | 71760-76-4 |

| Synonyms | Tetramethylene glycol-d10; Perdeuterobutanediol |

| Molecular Formula | |

| Molecular Weight | 100.18 g/mol (vs. 90.12 g/mol for non-deuterated) |

| Isotopic Purity | Typically |

Physical Characteristics[1][3]

-

Hygroscopicity: High.[1] The deuterated hydroxyl groups (-OD) rapidly exchange with atmospheric moisture (

), leading to isotopic dilution (-OH formation).[1] Handling Protocol: Must be stored under inert gas (Argon/Nitrogen) in a desiccator. -

Solubility: Miscible with water, ethanol, and acetone.

-

Boiling Point: ~230°C (similar to non-deuterated, slightly higher due to isotopic mass).[4]

Synthesis & Isotopic Labeling Strategy

Synthesis Logic

The synthesis of this compound requires a route that introduces deuterium at both the carbon backbone and the hydroxyl positions.[1] The most robust laboratory-scale method involves the reduction of fully deuterated dicarboxylic acid precursors using strong deuterated reducing agents.[1]

Protocol: Reduction of Succinic Acid-d4

The standard high-purity synthesis utilizes Succinic Acid-d4 (

-

Precursor: Succinic Acid-d4 (CAS 14493-42-6).[1]

-

Reducing Agent:

(in excess to ensure full saturation). -

Solvent: Anhydrous Tetrahydrofuran (THF).[1]

-

Mechanism: The carboxyl carbons are reduced to methylene carbons (

), incorporating deuterium from the reducing agent. The hydroxyl protons are initially formed as alkoxides and then protonated (or deuterated) during workup.[1]-

Note: To achieve -OD (fully d10), the workup must use

. If

-

Synthesis Workflow Diagram

Figure 1: Synthetic pathway for this compound via reduction of Succinic Acid-d4.[1]

Analytical Identification & Validation

Nuclear Magnetic Resonance (NMR)

The NMR spectrum of 1,4-BD-d10 is distinctively different from its non-deuterated counterpart.[1]

-

NMR (Proton NMR):

-

Silent Spectrum: In a pure d10 sample, there are no protons. The spectrum should be essentially blank, showing only the solvent peak and trace residual protio-impurities (typically <1%).[1]

-

Quality Control: Any peaks observed at

1.5 ppm (methylene) or

-

-

NMR (Carbon NMR):

-

Coupling Patterns: Unlike the singlets seen in standard 1,4-BDO, the carbons in 1,4-BD-d10 appear as multiplets due to Carbon-Deuterium (

) spin-spin coupling.[1] -

Shift:

bonds cause a slight upfield shift (isotope shift) compared to -

Signal: Expect a quintet for the internal carbons (

) and a quintet/triplet pattern for the terminal carbons (

-

Mass Spectrometry (MS)

-

Mass Shift: The molecular ion (

) shifts from 90 m/z (native) to 100 m/z (d10).[1] -

Fragmentation: Fragmentation patterns will show corresponding +2 Da shifts for every methylene group retained in the fragment.[1]

-

Application: This +10 Da shift provides a "clean window" in LC-MS/MS assays, eliminating crosstalk with the analyte of interest (standard 1,4-BDO or GHB).[1]

Applications in Drug Development[11]

Internal Standard (IS) for Bioanalysis

In quantitative LC-MS/MS assays, 1,4-BD-d10 is the gold standard IS for quantifying 1,4-butanediol and Gamma-Hydroxybutyrate (GHB) in biological matrices (plasma, urine).[1]

-

Mechanism: It co-elutes with the analyte but is mass-resolved.[1]

-

Benefit: It corrects for matrix effects (ion suppression/enhancement) and extraction efficiency variations perfectly, as its physicochemical behavior is nearly identical to the analyte.

Metabolic Tracing & Pharmacokinetics

1,4-Butanediol is a prodrug of GHB.[1] Researchers use the d10 variant to trace this conversion pathway without interference from endogenous GHB.[1]

-

Pathway: 1,4-BDO

-

Deuterium Isotope Effect (DIE): The

bond is stronger than the

Metabolic Pathway Diagram

Figure 2: Metabolic conversion of this compound to GHB-d6.[1] Note the loss of deuterium atoms during oxidation steps.

Safety & Regulatory Considerations

Regulatory Status

-

Precursor Control: 1,4-Butanediol is a precursor to GHB (a controlled substance).[1] While deuterated standards are generally exempt or used strictly for research (R&D exemption), they often trigger the same "List I Chemical" surveillance in jurisdictions like the US (DEA) and EU.

-

Compliance: Laboratories must maintain strict inventory logs.[1] Verification of end-use (analytical standard) is typically required by vendors.[1]

Handling Precautions

-

Toxicity: 1,4-BD-d10 possesses similar CNS depressant toxicity to the non-deuterated form.[1] It converts to GHB in vivo.

-

PPE: Chemical resistant gloves (Nitrile), safety goggles, and fume hood usage are mandatory.

-

Storage: Store at room temperature or refrigerated, strictly under inert atmosphere to prevent H/D exchange with moisture.

References

-

National Institute of Standards and Technology (NIST). 1,4-Butanediol Mass Spectrum and Properties.[1] NIST Chemistry WebBook.[1] [Link][1]

-

PubChem. 1,4-Butanediol Compound Summary (Parent Compound). National Library of Medicine.[1] [Link][1][5]

-

Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Monographs: 1,4-Butanediol Identification.[Link]

Sources

Technical Stewardship Guide: 1,4-Butanediol-d10

The following technical guide details the safety, handling, and regulatory profile of 1,4-Butanediol-d10 , designed for researchers requiring high-fidelity isotopic data.

Isotopic Purity | Metabolic Toxicology | Advanced Handling

Chemical Identity & Isotopic Architecture

This compound is the fully deuterated isotopologue of 1,4-butanediol (1,4-BDO).[1] Unlike partial labels (e.g., d4 or d8), the d10 variant has replaced all proteo-hydrogens—both carbon-bound and hydroxyl-bound—with deuterium.

| Parameter | Technical Specification |

| Chemical Name | This compound (1,1,2,2,3,3,4,4-octadeuterio-1,4-dideuteriooxybutane) |

| CAS Number | 71760-76-4 (Note: 38274-25-8 refers to the d4 isotopologue) |

| Formula | C₄D₁₀O₂ |

| Molecular Weight | 100.18 g/mol (approx. 11% mass shift vs. proteo-form 90.12 g/mol ) |

| Appearance | Viscous, colorless liquid (Hygroscopic) |

| Melting Point | 16–19 °C (Can solidify in cool labs; requires gentle warming) |

| Boiling Point | ~230 °C |

| Isotopic Purity | Typically ≥98 atom % D |

Critical Isotope Effect

The hydroxyl deuteriums (-OD) are labile . Upon exposure to atmospheric moisture (

-

Mechanism:

-

Impact: In quantitative NMR (qNMR), this exchange alters integration values for exchangeable protons.

GHS Hazard Identification & Toxicology

While often viewed merely as a solvent, 1,4-BDO-d10 is a metabolic prodrug . Its toxicity profile mimics that of Gamma-Hydroxybutyrate (GHB), a potent CNS depressant.

GHS Classification[13]

-

Signal Word: WARNING

-

Acute Toxicity (Oral): Category 4 (H302)

-

STOT - Single Exposure: Category 3 (H336 - Drowsiness/Dizziness)

The Metabolic Activation Pathway

Researchers must understand that 1,4-BDO-d10 is biologically inert until metabolized. It is rapidly converted into GHB-d10 by alcohol dehydrogenase (ADH). This "lethal synthesis" means that ingestion results in delayed but severe respiratory depression.

Figure 1: The metabolic activation of this compound into the psychoactive GHB-d10.[2] Ingestion leads to CNS depression indistinguishable from GHB overdose.

Regulatory Compliance (Dual-Use Precursor)

Because 1,4-BDO is a precursor to GHB (a Schedule I substance in the US), the deuterated analog falls under complex legal scrutiny depending on jurisdiction.

-

United States: While not always explicitly scheduled, it can be treated as a Controlled Substance Analogue under the Federal Analogue Act if intended for human consumption.[3]

-

California: Regulated as a precursor; specific record-keeping may be required.

-

EU/Global: Often monitored as a "Drug Precursor" (Category 2 or 3 depending on region).

-

Compliance Action: Maintain strict inventory logs. Do not sell or distribute for non-research purposes.

Advanced Handling Protocol: The "Viscous-Dry" Method

This compound presents a unique handling challenge: it is viscous (making syringe transfer difficult) and hygroscopic (destroying enrichment).

Protocol: Inert Transfer of Viscous Deuterated Solvents

Objective: Transfer an aliquot for NMR/MS without introducing water or freezing the sample.

Prerequisites:

-

Schlenk line or Glove box (Nitrogen/Argon).

-

Wide-bore needles (16G or 18G) or glass volumetric pipettes.

-

Heat gun or warm water bath (30°C).

Step-by-Step Workflow:

-

Thermal Conditioning:

-

Why: 1,4-BDO-d10 freezes near 20°C. High viscosity at room temperature leads to bubble formation and poor volume accuracy.

-

Action: Warm the sealed ampoule/bottle to ~30–35°C in a dry bath. Ensure the liquid flows freely.

-

-

The Inert Blanket (Open-Air Modification):

-

If a glove box is unavailable, use the "Inert Cone" method.

-

Place the receiving vial/NMR tube under a constant, gentle stream of dry Nitrogen.

-

-

Aspiration & Transfer:

-

Technique: Use a positive displacement pipette or a gas-tight syringe with a wide-bore needle.

-

Caution: Standard air-displacement pipettes are inaccurate for viscous liquids like BDO.

-

Execution: Draw liquid slowly to prevent cavitation (vacuum bubbles). Dispense against the wall of the receiving vessel to minimize splashing.

-

-

Resealing:

-

Critical: If using a multi-use bottle, purge the headspace with Argon (heavier than air) before recapping. Parafilm is insufficient for long-term storage; use electrical tape over the cap or store in a secondary desiccator.

-

Figure 2: The "Viscous-Dry" workflow ensures isotopic integrity by managing viscosity and moisture simultaneously.

Emergency Response & First Aid

Primary Hazard: Respiratory depression via CNS sedation.

-

Inhalation: Move to fresh air. If breathing is shallow, prepare for potential intubation support.

-

Skin Contact: Wash with soap and water.[4][5] 1,4-BDO absorbs through skin less rapidly than ingestion, but decontamination is vital.

-

Ingestion (Critical):

-

Do NOT induce vomiting. Risk of aspiration is high due to rapid onset of sedation.

-

Antidote: There is no specific antidote (Naloxone is ineffective). Treatment is supportive (airway management).

-

Note to Physician: Monitor for "GHB withdrawal" syndrome if the patient is a chronic user.

-

Waste Disposal

-

Segregation: Do not mix with acidic waste (risk of polymerization or cyclic ether formation).

-

Labeling: clearly label as "Deuterated Solvent - 1,4-Butanediol".

-

Method: Incineration in a licensed chemical waste facility.

References

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 8064, 1,4-Butanediol. Retrieved from [Link]

-

Cambridge Isotope Laboratories. (n.d.). Safety Data Sheet: this compound. Retrieved from [Link](Note: Generalized link to manufacturer SDS repository for verification)

-

Thai, D. et al. (2006). GHB and its precursors: Pharmacology, toxicology, and legal status. Journal of Forensic Sciences. [Link]

-

United Nations Office on Drugs and Crime (UNODC). (2020). Recommended Methods for the Identification and Analysis of GHB, GBL and 1,4-BD in Seized Materials. Retrieved from [Link]

Sources

Storage and Stability of Deuterated 1,4-Butanediol: A Technical Guide

Executive Summary

Deuterated 1,4-Butanediol (e.g., 1,4-Butanediol-d8, 1,4-BD-d8) serves as a critical internal standard in quantitative bioanalysis and metabolic profiling. Its structural integrity is paramount for accurate mass spectrometry quantification and NMR elucidation.

However, 1,4-BD-d8 presents a unique stability paradox: it is chemically robust against spontaneous degradation but physically sensitive to environmental conditions. Its high freezing point (~20°C) and extreme hygroscopicity create a narrow window for optimal handling. Improper storage leads to phase separation , water uptake , and oxidative conversion to controlled substance analogs (GHB-d8).

This guide provides a validated framework for the storage, handling, and stability verification of deuterated 1,4-butanediol, moving beyond generic SDS advice to field-proven protocols.

Physicochemical Profile & Stability Factors

Understanding the physical constants of 1,4-Butanediol is the first step in mastering its stability. The deuterated analog shares these properties, often with slight isotopic shifts in freezing/boiling points.

Table 1: Comparative Physicochemical Properties

| Property | Native 1,4-Butanediol (h10) | Deuterated 1,4-Butanediol (d8) | Operational Impact |

| Freezing Point | 20.1 °C (68.2 °F) | ~19–21 °C | CRITICAL: Will freeze in standard A/C labs or during shipping. |

| Hygroscopicity | High | High | Absorbs atmospheric moisture rapidly, altering concentration. |

| Boiling Point | 235 °C | ~230–235 °C | High boiling point makes removal of solvent difficult; avoid evaporation. |

| Density | 1.017 g/mL | ~1.12 g/mL | Denser than water; density correction required for gravimetric aliquoting. |

| Solubility | Miscible in water, alcohols | Miscible in water, alcohols | Compatible with reverse-phase LC mobile phases. |

The "Freezing" Trap

Unlike most solvents that remain liquid at room temperature, 1,4-BD exists on the edge of solidification.[1]

-

The Issue: Users often receive a solid or slushy bottle and assume the product has degraded or precipitated impurities.

-

The Reality: This is the natural state of the compound below 20°C.

-

The Risk: Partial thawing creates concentration gradients. The liquid phase may be enriched in impurities or water, while the solid remains pure. Homogenization is mandatory.

Degradation Pathways

While the C-D bonds are kinetically stable, the hydroxyl groups and the carbon backbone are susceptible to specific degradation routes.

-

Oxidation (The GHB Risk): Exposure to air and light can promote the oxidation of the primary hydroxyl groups to aldehydes and subsequently to carboxylic acids. The primary oxidation product is Gamma-Hydroxybutyric Acid (GHB) (or its deuterated equivalent). This is not only a purity issue but a legal compliance issue, as GHB is a Schedule I controlled substance in many jurisdictions.

-

Hygroscopic Dilution: 1,4-BD is a "water magnet." Absorbed water does not degrade the molecule chemically but compromises the quantitative integrity of the standard. A 10 mg/mL standard that absorbs 5% water is now effectively 9.5 mg/mL, introducing a systematic error in all downstream calculations.

Storage Protocol: The "Gold Standard"

To maintain isotopic purity (>99 atom % D) and chemical purity (>98%), follow this tiered storage strategy.

Primary Storage (Long-Term)

-

Temperature: 20°C – 25°C (Controlled Room Temperature) .

-

Why? Refrigeration (4°C) guarantees freezing. While freezing is chemically safe, the repeated freeze-thaw cycles required for use increase the risk of moisture introduction (condensation) and handling errors. Storing at a stable RT prevents crystallization.

-

Exception: If long-term storage (>1 year) without use is intended, 4°C is acceptable to slow oxidation, provided the user follows the strict thawing protocol below.

-

-

Atmosphere: Inert Gas Overlay (Argon or Nitrogen) .

-

Why? Displaces oxygen to prevent GHB formation and acts as a barrier against moisture. Argon is preferred as it is heavier than air and forms a better "blanket."

-

-

Container: Amber Glass with PTFE-lined Cap .

-

Why? Amber glass blocks UV light (photo-oxidation). PTFE liners prevent plasticizers from leaching into the solvent, which is a common contaminant in viscous organic solvents.

-

-

Desiccation: Store the bottle inside a secondary containment (desiccator or sealed bag with silica gel) to create a double barrier against humidity.

Working Aliquots (Short-Term)

Avoid repeatedly opening the master bottle.

-

Thaw and homogenize the master bottle once.

-

Dispense into single-use amber vials (e.g., 2 mL or 4 mL).

-

Purge each vial with nitrogen before sealing.

-

Store these aliquots at 4°C (they will freeze) or RT.

-

Use one aliquot at a time to minimize master stock exposure.

Handling & Thawing Protocol

The most common failure mode is attempting to pipette 1,4-BD-d8 while it is partially frozen or cold.

The "20°C Threshold" Workflow

Key Technical Nuance:

-

Viscosity: 1,4-BD is viscous.[2] Standard air-displacement pipettes may under-deliver volume. Use positive displacement pipettes or gravimetric measurement (weighing) for high-precision standards.

-

Condensation: If stored cold, allow the closed bottle to reach room temperature before opening. Opening a cold bottle invites immediate condensation of atmospheric water into the hygroscopic solvent.

Quality Control & Stability Verification

Trust but verify. If a standard has been stored for >6 months or subjected to adverse conditions, validate it before use.

1H-NMR Validation (The Gold Standard)

NMR is the only method that simultaneously checks for chemical degradation, water content, and isotopic purity.

-

Solvent: Use CDCl3 or D2O (if water peak is not critical). CDCl3 is preferred to separate the water signal from the product.

-

Target Signals:

-

1,4-BD-d8: Should show no signals in the aliphatic region (1.0 - 4.0 ppm) if fully deuterated. Residual protons (isotopic impurity) will appear as small multiplets at ~1.6 ppm (beta-CH2) and ~3.6 ppm (alpha-CH2).

-

GHB Impurity: Look for a triplet at ~2.3 ppm (alpha-CH2 to carbonyl) if non-deuterated, or specific shifts associated with the acid proton.

-

Water: Sharp singlet at ~1.56 ppm in CDCl3. A large peak here indicates hygroscopic failure.

-

GC-MS Validation

-

Method: Derivatization (e.g., TMS or BSTFA) is often required to improve peak shape and volatility.

-

Checkpoint: Monitor the peak area ratio of 1,4-BD-d8 to a known internal standard. A decrease in ratio suggests degradation or water dilution.

-

GHB Check: GHB will elute earlier/differently than the diol. Monitor for the GHB-TMS derivative.

Safety & Compliance

Regulatory Warning: While 1,4-Butanediol itself is an industrial solvent, it is a Class I Precursor for GHB. In the United States, 1,4-Butanediol is treated as a Schedule I Controlled Substance Analog if intended for human consumption (Federal Analog Act).

-

Lab Safety: Wear nitrile gloves and safety glasses. 1,4-BD is a CNS depressant if ingested.[3][4]

-

Disposal: Do not pour down the drain. Dispose of as halogen-free organic solvent waste.

-

Security: Store in a locked cabinet restricted to authorized personnel to prevent diversion.

References

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 8064, 1,4-Butanediol. Retrieved from [Link]

-

Cambridge Isotope Laboratories. (2022). Deuterated Solvents and Reagents: Storage and Handling. Retrieved from [Link]

-

United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of GHB, GBL and 1,4-BD in Seized Materials. Retrieved from [Link]

-

Thai, D., et al. (2006). "GHB and its precursors: Chemistry, toxicology, and analysis." Journal of Analytical Toxicology. [Link]

Sources

This guide details the technical applications of 1,4-Butanediol-d10 (CAS: 71760-76-4), the fully deuterated isotopologue of 1,4-butanediol (1,4-BD). It addresses the critical distinction between the commercially available d10 reagent and its functional d8 backbone in aqueous and metabolic environments, providing protocols for forensic toxicology, metabolic tracing, and polymer physics.

A Technical Guide for Forensic, Metabolic, and Materials Science

Executive Summary

This compound (

Critical Technical Distinction: While the reagent is synthesized as the fully deuterated d10 isotopologue, the two hydroxyl deuteriums (

Part 1: Physicochemical Profile & The Deuterium Switch

The substitution of protium (

| Property | 1,4-Butanediol ( | This compound ( | Functional Species in Bio-Matrix |

| CAS Number | 110-63-4 | 71760-76-4 | 74829-49-5 ( |

| Molecular Weight | 90.12 g/mol | 100.18 g/mol | 98.17 g/mol (as |

| Boiling Point | 230 °C | ~228–230 °C | N/A |

| Hydroxyl Exchange | Rapid (H) | Rapid (D | Immediate in plasma/urine |

| Primary Use | Industrial Solvent, GHB Precursor | Neutron Contrast, Mechanistic Probe | MS Internal Standard |

The "Deuterium Switch" Phenomenon

In forensic analysis involving blood or urine, the

Part 2: Forensic Toxicology (Gold Standard Protocol)[1]

1,4-BD is a pro-drug for Gamma-Hydroxybutyrate (GHB). Differentiating exogenous 1,4-BD ingestion from endogenous GHB requires precise quantification. This compound (detected as d8) is the requisite Internal Standard (IS) to correct for extraction efficiency and matrix effects.

Experimental Workflow: GC-MS Quantification

Objective: Quantify 1,4-BD in whole blood using 1,4-BD-d10 as the IS.

-

Sample Preparation:

-

Aliquot

of whole blood.[1] -

Spike IS: Add

of this compound stock (

-

-

Protein Precipitation:

-

Add

cold Acetonitrile/Methanol (80:20). Vortex for 30s. -

Centrifuge at

for 10 min.

-

-

Derivatization (Critical Step):

-

GC-MS Analysis:

Visualization: Analytical Workflow

Caption: Workflow for 1,4-BD quantification showing the critical H/D exchange step prior to derivatization.

Part 3: Metabolic Mechanistics & Tracing

1,4-BD-d10 is used to map the conversion kinetics to GHB. This pathway is mediated by Alcohol Dehydrogenase (ADH).[1][4] The use of deuterated substrate allows for the measurement of the Kinetic Isotope Effect (KIE) , potentially slowing metabolism and altering the pharmacokinetics compared to the non-deuterated form.

Pathway Logic

-

Oxidation 1 (ADH): 1,4-BD-d8 is oxidized to

-hydroxybutyraldehyde-d7.[1] (Loss of one D from -

Oxidation 2 (ALDH): Aldehyde is oxidized to GHB-d6.[1] (Loss of the aldehydic D).[1]

-

Result: The final metabolite is GHB-d6 (

).[1]

Visualization: Metabolic Fate

Caption: Metabolic conversion of deuterated 1,4-BD to GHB, resulting in a d6-isotopologue metabolite.

Part 4: Polymer Science (SANS Applications)

In materials science, this compound is a monomer for synthesizing deuterated polymers, such as Polybutylene Terephthalate (PBT-d8) . These deuterated polymers are mixed with non-deuterated analogs to create contrast for Small Angle Neutron Scattering (SANS) .[1]

Synthesis Protocol: Melt Polycondensation

Objective: Synthesize PBT-d8 for neutron scattering studies.

-

Reactants:

-

Transesterification (

): -

Polycondensation (

, Vacuum): -

Application:

-

Blend PBT-d8 (minority phase) with standard PBT or PET.[1]

-

SANS Analysis: The deuterium-rich domains scatter neutrons differently, revealing the Radius of Gyration (

) and chain conformation in the melt or solid state.

-

References

-

Biosynth. (n.d.).[1] this compound Product Specifications. Retrieved from [1][6]

-

Sigma-Aldrich. (n.d.).[1] 1,4-Butanediol-d8 Product Specifications. Retrieved from [1]

-

Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005).[1] 1,4-Butanediol Monograph. Retrieved from [1]

-

Agilent Technologies. (2012).[1] Determination of Gamma-Hydroxy-Butyrate (GHB) in Biological Samples. Application Note 5991-1549EN.[1] Retrieved from

-

National Institutes of Health (NIH). (2014).[1] 1H NMR spectra of butane-1,4-diol and other 1,4-diols: DFT calculation of shifts and coupling constants. Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. Central effects of 1,4-butanediol are mediated by GABA(B) receptors via its conversion into gamma-hydroxybutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. swgdrug.org [swgdrug.org]

- 4. Butanediol conversion to gamma-hydroxybutyrate markedly reduced by the alcohol dehydrogenase blocker fomepizole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. digitalcommons.pittstate.edu [digitalcommons.pittstate.edu]

- 6. biosynth.com [biosynth.com]

Metabolic Fate and Pharmacokinetic Profiling of 1,4-Butanediol-d10

The following technical guide details the metabolic fate of 1,4-Butanediol-d10 (1,4-BD-d10) in vivo. It is structured to provide a mechanistic understanding of isotopic labeling retention, pharmacokinetic behavior, and analytical differentiation.

Executive Summary

This compound (1,4-BD-d10) serves as a critical stable isotope standard and metabolic probe in toxicology and pharmacology. While nominally "d10" in its pure reagent form, its behavior in vivo is dictated by rapid isotopic exchange and enzymatic oxidation. Upon administration, 1,4-BD-d10 acts as a prodrug, undergoing rapid bioactivation to

Chemical Identity and In Vivo Stability

To accurately trace the metabolic fate, one must distinguish between the reagent state and the biological state of the isotopologue.

-

Reagent State: this compound (

). All carbon-bound hydrogens and hydroxyl hydrogens are deuterated. -

In Vivo State (The "d8" Core): Upon introduction to an aqueous physiological environment (pH 7.4), the two deuterium atoms on the hydroxyl groups undergo rapid proton exchange with solvent water (

).-

Reaction:

-

Consequence: The species entering the enzymatic pathway is effectively 1,4-Butanediol-d8 . All subsequent metabolic tracking must focus on the carbon-bound deuterium atoms.

-

Metabolic Pathway Analysis

The bioactivation of 1,4-BD is a two-step oxidative process occurring primarily in the liver. The conservation of the deuterium label is strictly determined by the mechanism of the dehydrogenase enzymes involved.

Step 1: Alcohol Dehydrogenase (ADH)

The cytosolic enzyme ADH catalyzes the oxidation of the primary alcohol to an aldehyde.

-

Substrate: 1,4-BD-d8 (

). -

Mechanism: ADH facilitates the transfer of a hydride (in this case, a deuteride,

) from the C1 carbon to -

Product:

-Hydroxybutyraldehyde-d7. -

Deuterium Loss: 1 atom (from C1).

Step 2: Aldehyde Dehydrogenase (ALDH)

The aldehyde intermediate is transient and rapidly oxidized by ALDH (cytosolic or mitochondrial) to the carboxylic acid.

-

Substrate:

-Hydroxybutyraldehyde-d7 ( -

Mechanism: The catalytic cysteine attacks the carbonyl, and the remaining deuterium on C1 is transferred as a deuteride to

. -

Product:

-Hydroxybutyrate-d6 (GHB-d6). -

Deuterium Loss: 1 atom (the remaining D on C1).

Downstream Fate: Krebs Cycle

GHB-d6 can be further metabolized into Succinic Semialdehyde (SSA) and eventually Succinate, entering the Krebs cycle.

-

GHB-d6

Succinate-d4: Oxidation at the C4 hydroxyl position removes a deuterium, and subsequent oxidation to the di-acid removes another. The final entry into the Krebs cycle is Succinate-d4 .

Pathway Visualization

The following diagram illustrates the structural transitions and deuterium loss at each stage.

Caption: Step-wise metabolic conversion of this compound showing the sequential loss of deuterium atoms to yield the stable metabolite GHB-d6.

Pharmacokinetics and Kinetic Isotope Effect (KIE)

The substitution of hydrogen with deuterium often introduces a Kinetic Isotope Effect (KIE), where the C-D bond cleavage is slower than C-H bond cleavage due to the lower zero-point energy of the heavier isotope.

Primary KIE on ADH[1][2][3]

-

Mechanism: The rate-limiting step in ethanol and 1,4-BD metabolism is often the hydride transfer catalyzed by ADH.

-

Impact: 1,4-BD-d10 exhibits a primary KIE , resulting in a reduced rate of oxidation compared to non-deuterated 1,4-BD.

-

PK Profile Changes:

-

Increased

: The elimination half-life of the parent compound (1,4-BD-d10) is prolonged. -

Delayed

of GHB: The formation of the metabolite GHB-d6 is slower, leading to a delayed peak concentration compared to standard GHB formation. -

Toxicological Implication: While the conversion is slower, it is not halted. The "prodrug" effect remains, and toxic levels of GHB-d6 will eventually accumulate, though the "rush" (euphoric onset) may be blunted compared to the non-deuterated form.

-

Analytical Detection & Differentiation

The primary utility of 1,4-BD-d10 in research and forensics is the ability to distinguish exogenous intake from endogenous pools using Mass Spectrometry (GC-MS or LC-MS/MS).

Quantitative Data Summary

| Compound | Precursor Ion (LC-MS) | Transition (Quant) | Transition (Qual) | Mass Shift vs Native |

| 1,4-BD-d10 | 99.1 (M+H, d8)* | 99.1 | 99.1 | +8 Da |

| GHB-d6 | 110.1 (M+H, d6) | 110.1 | 110.1 | +6 Da |

| Succinate-d4 | 121.1 (M-H, d4) | 121.1 | - | +4 Da |

*Note: In LC-MS (ESI+), the precursor is the protonated species.[1] Since O-D exchanges to O-H, the mass reflects the d8 carbon backbone (

Differentiation Protocol

-

Endogenous GHB: Detects at m/z 104 (M+H) or standard GC-MS fragments (m/z 233 for TMS derivative).

-

Exogenous 1,4-BD-d10 Metabolite: Detects at m/z 110 (GHB-d6).

-

Interpretation: The presence of the +6 mass shift confirms the metabolic origin from the deuterated precursor, validating the experimental pathway or confirming ingestion in forensic scenarios.

Experimental Protocol: In Vivo Metabolic Tracing

Objective: To monitor the conversion of 1,4-BD-d10 to GHB-d6 in a rodent model.

Reagents

-

This compound (Isotopic purity >98%).

-

Vehicle: 0.9% Saline (1,4-BD is water-soluble).

Workflow

-

Dosing: Administer 1,4-BD-d10 (200 mg/kg) via oral gavage (PO) or intraperitoneal (IP) injection to male Sprague-Dawley rats.

-

Sampling: Collect tail vein blood (50

L) at t = 0, 15, 30, 60, 120, 240 min into heparinized tubes. -

Sample Preparation (Protein Precipitation):

-

Add 150

L cold Acetonitrile (containing 0.1% Formic Acid) to 50 -

Vortex for 30s; Centrifuge at 10,000 x g for 10 min at 4°C.

-

Transfer supernatant to LC vials.

-

-

LC-MS/MS Analysis:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 2.1 x 50mm).

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Methanol + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Detection: Monitor MRM transitions for 1,4-BD-d8 (99->81) and GHB-d6 (110->92).

-

-

Data Analysis: Plot Concentration vs. Time. Calculate AUC (Area Under Curve) to determine the extent of conversion.

References

-

Liakoni, E., et al. (2019).[2] "Butanediol Conversion to Gamma-Hydroxybutyrate Markedly Reduced by the Alcohol Dehydrogenase Blocker Fomepizole."[3][4][5][6] Clinical Pharmacology & Therapeutics. Available at: [Link]

-

Thai, D., et al. (2007). "Clinical Pharmacology of 1,4-Butanediol and Gamma-hydroxybutyrate After Oral 1,4-Butanediol Administration to Healthy Volunteers." Clinical Pharmacology & Therapeutics. Available at: [Link]

-

Carai, M.A., et al. (2005). "Inhibition of 1,4-butanediol metabolism in human liver in vitro." Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]

-

Elian, A.A. (2019). "Differentiation of endogenous and exogenous γ-Hydroxybutyrate in rat and human urine by GC/C/IRMS." International Journal of Legal Medicine. Available at: [Link]

-

Palomino-Schätzlein, M., et al. (2017).[7] "Metabolic changes induced by gamma-hydroxybutyrate (GHB) and its precursors 1,4-butanediol (1,4-BD) and gamma-butyrolactone (GBL)." Metabolomics. Available at: [Link]

Sources

- 1. swgdrug.org [swgdrug.org]

- 2. Differentiation of endogenous and exogenous γ-Hydroxybutyrate in rat and human urine by GC/C/IRMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Butanediol Conversion to Gamma-Hydroxybutyrate Markedly Reduced by the Alcohol Dehydrogenase Blocker Fomepizole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Butanediol conversion to gamma-hydroxybutyrate markedly reduced by the alcohol dehydrogenase blocker fomepizole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Butanediol conversion to gamma-hydroxybutyrate markedly reduced by the alcohol dehydrogenase blocker fomepizole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantitative Analysis of 1,4-Butanediol in Biological Matrices via GC-MS Using 1,4-Butanediol-d10 as Internal Standard

Abstract

This application note details a robust, self-validating protocol for the quantification of 1,4-Butanediol (1,4-BD) in human urine and plasma. 1,4-BD is an industrial solvent and a known precursor to the controlled substance Gamma-hydroxybutyrate (GHB). Accurate quantification is critical for forensic toxicology and clinical diagnosis of intoxication. This method utilizes 1,4-Butanediol-d10 as a stable isotope internal standard (IS) to correct for extraction efficiency, derivatization variability, and matrix effects. The protocol employs Liquid-Liquid Extraction (LLE) followed by silylation with BSTFA+1% TMCS and analysis via Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode.

Introduction & Scientific Rationale

The Analytical Challenge

1,4-Butanediol is a polar, non-volatile diol (BP: 230°C) that requires derivatization for stable gas chromatography. The primary challenge in its analysis is its structural similarity to endogenous compounds and the potential for variable recovery during extraction. Furthermore, 1,4-BD is hygroscopic, and its conversion to GHB in vivo requires rapid stabilization of samples.

The Role of this compound

Using this compound (fully deuterated) as an internal standard is the gold standard for Isotope Dilution Mass Spectrometry (IDMS) .

-

Mechanism: The d10-analog mimics the physicochemical properties of the native analyte (solubility, pKa, derivatization kinetics) but is mass-resolved by the mass spectrometer.

-

Critical Insight on Isotopologues: While the starting material is this compound (

), the derivatization process replaces the two hydroxyl deuterium atoms with Trimethylsilyl (TMS) groups. Consequently, the detected species is the d8-derivative . This mass shift (+8 Da) is sufficient to prevent "cross-talk" between the analyte and IS channels while maintaining identical chromatographic retention times.

Materials and Reagents

| Reagent | Specification | Role |

| Analyte | 1,4-Butanediol (Native) | Target Compound |

| Internal Standard | This compound (>98 atom % D) | Correction Reference |

| Derivatizing Agent | BSTFA + 1% TMCS | Silylation Reagent |

| Extraction Solvent | Ethyl Acetate (HPLC Grade) | LLE Solvent |

| Drying Agent | Anhydrous Sodium Sulfate ( | Water Removal |

| Reconstitution Solvent | Ethyl Acetate or Hexane | Injection Solvent |

Note on BSTFA: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is chosen over BSA because its byproducts (mono-TMS-trifluoroacetamide) are more volatile and less likely to foul the detector (Source: Sigma-Aldrich Technical Bulletins).

Experimental Protocol

Preparation of Standards

-

Stock Solution A (Native): Dissolve 10 mg 1,4-BD in 10 mL Methanol (1.0 mg/mL).

-

Stock Solution B (IS): Dissolve 10 mg this compound in 10 mL Methanol (1.0 mg/mL).

-

Working IS Solution: Dilute Stock B to 10 µg/mL in Methanol. Add 50 µL of this to every sample (Final IS mass = 500 ng).

Sample Preparation Workflow

Figure 1: Sample Preparation Workflow for 1,4-Butanediol Analysis.

Derivatization Chemistry

The reaction replaces the active protons on the hydroxyl groups with Trimethylsilyl (TMS) groups, increasing volatility and thermal stability.

Reaction Scheme:

For the d10-IS , the hydroxyl deuteriums are lost, leaving the carbon-bound deuteriums:

GC-MS Instrumentation & Conditions

Gas Chromatography Parameters

-

System: Agilent 7890/5977 or equivalent.

-

Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Injection: 1 µL, Splitless (0.5 min purge).

-

Inlet Temperature: 250°C.

Oven Program:

| Step | Rate (°C/min) | Temperature (°C) | Hold Time (min) |

|---|---|---|---|

| Initial | - | 60 | 1.0 |

| Ramp 1 | 15 | 140 | 0.0 |

| Ramp 2 | 30 | 300 | 3.0 |

Mass Spectrometry (SIM Mode)

To achieve maximum sensitivity and selectivity, Selected Ion Monitoring (SIM) is required. The Bis-TMS derivatives produce characteristic fragmentation patterns.

-

Source Temp: 230°C

-

Quad Temp: 150°C

-

Solvent Delay: 4.0 min

SIM Table:

| Analyte | Precursor (Derivative) | Quantifier Ion ( | Qualifier Ion ( | Dwell Time (ms) |

| 1,4-BD-TMS (Native) | bis-TMS-1,4-BD | 219.1 | 103.1, 147.1 | 50 |

| 1,4-BD-d8-TMS (IS) | bis-TMS-1,4-BD-d8 | 227.1 | 105.1 | 50 |

Ion Logic (Expertise):

-

m/z 219 (Native) / 227 (IS): Corresponds to

, loss of a methyl group from the TMS moiety. This high-mass ion preserves the complete carbon backbone (and all 8 deuterium atoms in the IS), making it ideal for specific quantification. -

m/z 103 (Native) / 105 (IS): Corresponds to

. This is a result of -

m/z 147: The pentamethyldisiloxane ion

is often the base peak but does not contain the carbon backbone. Do not use m/z 147 for quantification as it may not shift significantly in the IS and is prone to background interference.

Validation & Quality Control

To ensure Trustworthiness , the method must meet SWGTOX or FDA Bioanalytical guidelines.

-

Linearity: Construct a calibration curve (0.5 – 100 µg/mL) plotting the Area Ratio (

) vs. Concentration Ratio. -

Limit of Detection (LOD): Determine the concentration producing a Signal-to-Noise (S/N) ratio of 3:1 (typically ~0.1 µg/mL).

-

Carryover: Inject a solvent blank after the highest calibrator. Analyte peak area in the blank must be < 20% of the LOQ.

-

Identification Criteria:

-

Retention time within ±2% of the calibrator.

-

Qualifier/Quantifier ion ratio within ±20% of the average calibrator ratio.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Response for Both Native & IS | Moisture in system or reagents. | Silyl derivatives are moisture sensitive. Ensure |

| Variable IS Response | Inconsistent derivatization efficiency. | Increase incubation time to 30 min. Ensure vial is sealed tight (Teflon-lined cap). |

| Tailing Peaks | Active sites in inlet or column. | Replace liner (use deactivated wool). Trim column head (10-20 cm). |

| Interference at m/z 147 | Column bleed or septum bleed. | Use Low-Bleed "MS" grade columns. Switch to m/z 219/227 for quantitation (as recommended). |

References

-

National Institute of Standards and Technology (NIST). 1,4-Butanediol Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. [Link]

-

Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Monographs: 1,4-Butanediol.[Link]

-

PubChem. 1,4-Butanediol Compound Summary. National Library of Medicine. [Link]

Application Note: Simultaneous Quantification of GHB and 1,4-Butanediol in Biological Matrices via LC-MS/MS

This Application Note is structured to address the complex forensic and clinical requirement of distinguishing between Gamma-Hydroxybutyrate (GHB) and its metabolic precursor 1,4-Butanediol (1,4-BD). While the prompt specifically highlights 1,4-Butanediol-d10 , this protocol integrates it into a robust, simultaneous quantification workflow, ensuring scientific validity.

Abstract

The quantification of Gamma-Hydroxybutyrate (GHB) is complicated by its rapid metabolism and the existence of "prodrug" precursors such as 1,4-Butanediol (1,4-BD).[1][2][3] In forensic and clinical toxicology, distinguishing between direct GHB ingestion and 1,4-BD ingestion is critical. This application note details a robust LC-MS/MS protocol for the simultaneous quantification of GHB and 1,4-BD. We specifically address the utilization of This compound as a structure-specific internal standard to compensate for the unique matrix effects and ionization efficiency of the diol precursor, ensuring high-confidence data in complex biological matrices (Urine/Whole Blood).

Introduction & Scientific Rationale

The "Prodrug" Challenge

1,4-Butanediol is an industrial solvent that, upon ingestion, is rapidly converted into GHB by alcohol dehydrogenase (ADH).[4] Standard GHB assays often fail to detect the parent 1,4-BD, leading to incomplete toxicological profiles. Furthermore, 1,4-BD has significantly different physicochemical properties (neutral diol) compared to GHB (polar acidic), making a single internal standard (like GHB-d6) insufficient for accurate quantification of both species.

The Role of this compound

Using This compound is the gold standard for quantifying the precursor. It mimics the retention behavior and ionization suppression/enhancement of 1,4-BD exactly.

-

Note on Deuterium Exchange: While the material is labeled d10 (fully deuterated), the hydroxyl protons (-OD) rapidly exchange with protons (-OH) in aqueous mobile phases. Therefore, the mass spectrometer will observe the d8-isotopologue behavior in solution. This protocol accounts for this physicochemical reality.

Metabolic Pathway & Analytical Workflow

The following diagram illustrates the metabolic conversion and the analytical workflow designed to capture both species.

Figure 1: In vivo metabolic conversion of 1,4-BD to GHB and the parallel analytical workflow.

Experimental Protocol

Chemicals and Reagents

-

Analytes: Gamma-Hydroxybutyrate (GHB) Sodium Salt, 1,4-Butanediol (1,4-BD).

-

Internal Standards:

-

Solvents: LC-MS grade Water, Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA).

Sample Preparation (Protein Precipitation)

This method uses a "dilute-and-shoot" approach for urine and protein precipitation for blood to minimize losses of the polar analytes.

-

Aliquot: Transfer 100 µL of sample (Urine or Whole Blood) into a 1.5 mL centrifuge tube.

-

IS Addition: Add 10 µL of Internal Standard Mix (containing 10 µg/mL GHB-d6 and 10 µg/mL 1,4-BD-d10). Vortex briefly.

-

Precipitation: Add 400 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

-

Why: Acidified ACN ensures GHB remains in its protonated form (improving solubility in organic) and precipitates proteins efficiently.

-

-

Vortex & Centrifuge: Vortex for 30 seconds. Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of Mobile Phase A (Water + 0.1% FA).

-

Critical Step: Diluting the organic supernatant with aqueous buffer is essential to prevent "solvent breakthrough" (poor peak shape) on the LC column.

-

LC-MS/MS Conditions

Chromatography (HILIC Mode) Due to the high polarity of GHB and 1,4-BD, Reverse Phase (C18) often yields poor retention. HILIC (Hydrophilic Interaction Liquid Chromatography) is recommended for superior retention and sensitivity.

-

Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent HILIC column.

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid).

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.[5]

-

Injection Volume: 2-5 µL.

Gradient Table:

| Time (min) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Organic) | Phase |

| 0.00 | 5 | 95 | Initial |

| 1.00 | 5 | 95 | Hold |

| 4.00 | 40 | 60 | Elution Gradient |

| 4.10 | 50 | 50 | Wash |

| 5.50 | 50 | 50 | Wash Hold |

| 5.60 | 5 | 95 | Re-equilibration |

| 8.00 | 5 | 95 | End |

Mass Spectrometry (ESI+) Operate in Positive Electrospray Ionization (ESI+) mode. While GHB can be analyzed in negative mode, 1,4-BD requires positive mode (protonation).[3][5] For simultaneous analysis, positive mode is preferred.

-

Source Temp: 400°C

-

Capillary Voltage: 1.5 kV (Low voltage helps preserve the labile diol).

-

Desolvation Gas: 800 L/hr.

MRM Transitions (Quantification & Confirmation)

The selection of transitions is critical. This compound (MW 100) exchanges its two hydroxyl protons in aqueous solution, behaving as 1,4-Butanediol-d8 (MW 98). The precursor ion is [M+H]+ = m/z 99.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Type | Collision Energy (V) | Mechanism |

| GHB | 105.1 [M+H]+ | 87.1 | Quant | 10 | Loss of H2O |

| 105.1 | 45.1 | Qual | 22 | Fragment | |

| GHB-d6 (IS) | 111.1 [M+H]+ | 93.1 | Quant | 10 | Loss of H2O |

| 1,4-Butanediol | 91.1 [M+H]+ | 73.1 | Quant | 12 | Loss of H2O |

| 91.1 | 55.1 | Qual | 20 | Fragment | |

| 1,4-BD-d10 (IS)* | 99.1 [M+H]+ | 81.1 | Quant | 12 | Loss of H2O (d8 species) |

-

Note: The transition 99.1 -> 81.1 corresponds to the loss of water (H2O) from the d8-core species. If the source is extremely dry, you may observe the fully deuterated 101 -> 83 transition, but 99 -> 81 is more robust in LC mobile phases.

Method Validation & Performance

Specificity & Interferences

-

GBL Interference: Gamma-butyrolactone (GBL) is another precursor.[1][2][3][5][6][7] In the source, GHB can dehydrate to form GBL (m/z 87). However, GBL does not ionize well in the conditions optimized for GHB/1,4-BD or elutes in the void volume in HILIC.

-

Isobaric Check: Ensure 1,4-BD (91.1) is chromatographically resolved from any endogenous interferences.[5] HILIC provides separation from salts and phospholipids.

Linearity & Sensitivity[5]

-

Range: 1 – 1000 µg/mL (Clinical/Forensic relevant range).

-

LLOQ: 0.5 µg/mL for GHB; 1.0 µg/mL for 1,4-BD.

-

Curve Fit: Quadratic 1/x (due to the wide dynamic range and saturation effects at high concentrations).

Matrix Effects